molecular formula C23H25NO3 B7738827 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B7738827
M. Wt: 363.4 g/mol
InChI Key: NWYXJTXDLWTYPX-UHFFFAOYSA-N
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Description

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-phenyl-2H-chromen-2-one, modified with a cyclohexyl(methyl)amino group at the 8-position.

Chemical Reactions Analysis

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol.

Mechanism of Action

The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication . By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar compounds to 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities. For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, while 7-hydroxy-4-phenylcoumarin has been studied for its anti-cancer properties . The unique cyclohexyl(methyl)amino group in this compound enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-24(17-10-6-3-7-11-17)15-20-21(25)13-12-18-19(14-22(26)27-23(18)20)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17,25H,3,6-7,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXJTXDLWTYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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